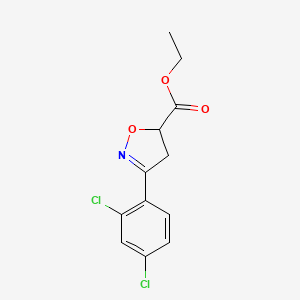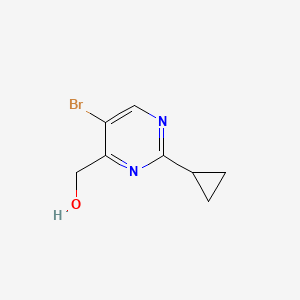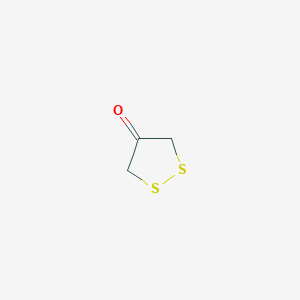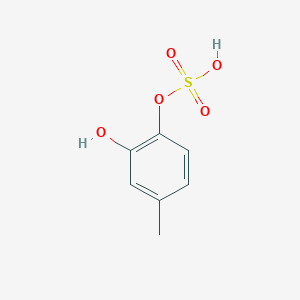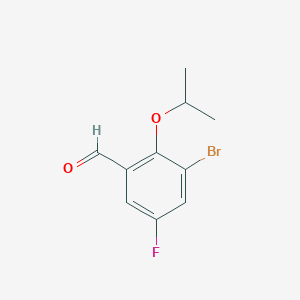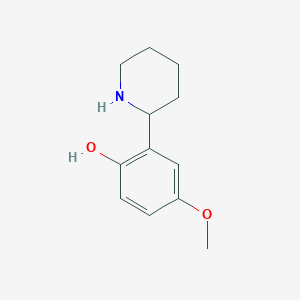
4-Methoxy-2-(piperidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(piperidin-2-yl)phenol is an organic compound that features a methoxy group, a piperidine ring, and a phenol group. This compound is of interest due to its unique chemical structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(piperidin-2-yl)phenol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Phenol Group Introduction: The phenol group can be introduced through hydroxylation reactions, often using reagents like sodium hydroxide or other bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(piperidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The methoxy and phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Reduced piperidine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-Methoxy-2-(piperidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(piperidin-2-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Lacks the piperidine ring, making it less complex.
2-(Piperidin-2-yl)phenol: Lacks the methoxy group, affecting its reactivity and biological activity.
4-Methoxy-2-(piperidin-2-yl)aniline: Contains an aniline group instead of a phenol group, altering its chemical properties.
Uniqueness
4-Methoxy-2-(piperidin-2-yl)phenol is unique due to the combination of its methoxy, piperidine, and phenol groups, which confer distinct chemical reactivity and potential biological activities not found in simpler analogs.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-methoxy-2-piperidin-2-ylphenol |
InChI |
InChI=1S/C12H17NO2/c1-15-9-5-6-12(14)10(8-9)11-4-2-3-7-13-11/h5-6,8,11,13-14H,2-4,7H2,1H3 |
InChI Key |
ZXMIDBPGSMZEBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


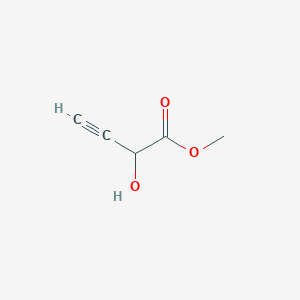
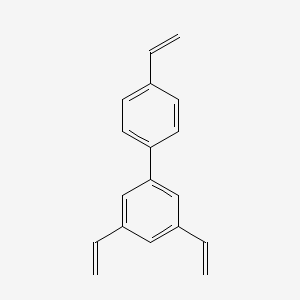
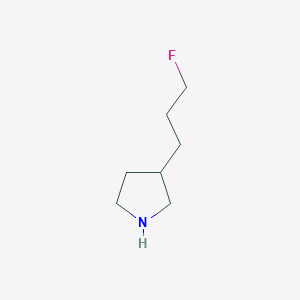
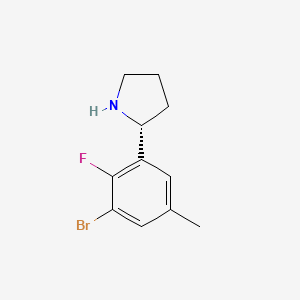
![3-[Tert-butoxycarbonyl(methyl)amino]indane-5-carboxylic acid](/img/structure/B12985109.png)
![(7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B12985110.png)
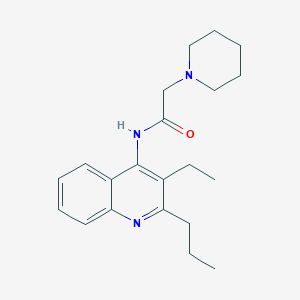

![1-(8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-5-yl)-N,N-dimethylmethanamine](/img/structure/B12985124.png)
